molecular formula C11H13BrN2O3S B2545841 4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde CAS No. 928888-65-7

4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde

Cat. No. B2545841
CAS RN: 928888-65-7
M. Wt: 333.2
InChI Key: AARZPKHJMDHDGH-UHFFFAOYSA-N
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Description

The compound "4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde" is a derivative of piperazine featuring a sulfonyl group and a bromophenyl moiety. Piperazine derivatives are known for their versatility in chemical synthesis and potential biological activities. The presence of the bromophenyl group suggests potential for further functionalization through palladium-catalyzed coupling reactions, while the aldehyde group could be involved in various condensation reactions.

Synthesis Analysis

The synthesis of related piperazine derivatives has been demonstrated in the literature. For instance, novel quinolone-3-carbaldehyde derivatives with a 4-substitutedphenylsulfonyl piperazin-1-yl moiety have been synthesized and characterized by various spectroscopic methods, including FT-IR, 1H-NMR, 13C-NMR, and LCMS . Additionally, bromoethylsulfonium salt has been used as an annulation agent to create 1,4-heterocyclic compounds, including piperazines, through a process that generates a vinyl sulfonium salt followed by annulation . These methods could potentially be adapted for the synthesis of "4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction studies. For example, the crystal structure of certain quinolone-3-carbaldehyde derivatives revealed that the piperazine ring adopts a chair conformation, and the aldehyde group is twisted with respect to the quinoline group due to steric hindrance from the piperazinyl group . These structural insights are crucial for understanding the reactivity and interaction patterns of the compound .

Chemical Reactions Analysis

Piperazine derivatives are known to participate in a variety of chemical reactions. The aldehyde group in "4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde" could undergo nucleophilic addition reactions with various nucleophiles. The bromophenyl group could be involved in cross-coupling reactions catalyzed by palladium, as demonstrated by the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst . These reactions could be used to further modify the compound and create a diverse array of derivatives.

Physical and Chemical Properties Analysis

While specific data on "4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde" is not provided, related compounds have been studied for their photophysical properties. For instance, the emission spectrum and quantum yield of a bromophenyl-containing pyrazole derivative were found to vary in different solvents, indicating solvatochromic behavior . Such properties are important for the potential application of these compounds in materials science or as biological probes.

Scientific Research Applications

Synthesis and Chemical Reactions

4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde serves as a versatile precursor in the synthesis of complex organic compounds. Its reactivity, particularly in coupling and condensation reactions, makes it a valuable building block in organic synthesis. For example, sulfonimines derived from aryl aldehydes can be effectively allylated to form homoallylic sulfonamides with allylic bromides promoted by indium or zinc, showcasing the compound's utility in creating structures with potential biological activity (Lu & Chan, 2000). Furthermore, the compound's involvement in the synthesis of novel biological-based nano organo solid acids underscores its importance in catalysis and green chemistry applications, providing a foundation for environmentally friendly chemical processes (Zolfigol et al., 2015).

Catalytic Applications

The catalytic versatility of derivatives of 4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde is highlighted in their application in promoting a variety of chemical reactions. The compound and its derivatives have been found to catalyze the synthesis of α-aminophosphonates from aldehydes and ketones, showcasing their potential in the synthesis of biologically active molecules (Akbari & Heydari, 2009). Such catalytic activities are essential for developing new pharmaceuticals and agrochemicals, demonstrating the compound's significant impact on medicinal chemistry and agriculture.

Structural and Medicinal Chemistry

The structural flexibility of 4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde allows for its use in the synthesis of complex molecules with potential medicinal applications. Its derivatives have been synthesized and characterized, with some evaluated for their antimicrobial activities, indicating the role of these compounds in the development of new therapeutic agents (Desai et al., 2017). This underscores the compound's significance in drug discovery and development, contributing to the broader field of health sciences.

Advanced Materials and Green Chemistry

The synthesis and application of 4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde in the development of novel materials and catalysts highlight its importance in advancing material science and sustainable chemistry practices. The creation of sulfonated microporous organic-inorganic hybrids demonstrates the compound's utility in designing materials with high surface area and strong Bronsted acidity, useful in catalysis, separations, and ion exchange (Wang, Heising, & Clearfield, 2003). These applications are pivotal in developing sustainable industrial processes and materials with enhanced performance and reduced environmental impact.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, which means it is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde” could involve further studies on its pharmacological activities. Efforts have been made to study the pharmacological activities of newly synthesized derivatives . These studies could provide valuable insights into the potential applications of “4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde” in medicine.

properties

IUPAC Name

4-(4-bromophenyl)sulfonylpiperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARZPKHJMDHDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde

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